molecular formula C24H26N2O4S B6025545 N~1~-(4-isopropylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

N~1~-(4-isopropylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide

Cat. No. B6025545
M. Wt: 438.5 g/mol
InChI Key: URZFZJHIIXQXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-isopropylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide, commonly known as Compound X, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the sulfonylurea family of compounds, which are known for their ability to modulate ion channels in cells. In

Mechanism of Action

Compound X works by modulating ion channels in cells. Specifically, it has been shown to activate the ATP-sensitive potassium (KATP) channel in pancreatic beta cells, which leads to an increase in insulin secretion. It has also been shown to inhibit the voltage-gated sodium (Nav) channel in cancer cells, which leads to a decrease in cell proliferation.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. In pancreatic beta cells, it has been shown to increase insulin secretion, which can help to regulate blood glucose levels. In cancer cells, it has been shown to inhibit cell proliferation, which can potentially lead to the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

One advantage of using Compound X in lab experiments is its ability to modulate ion channels in cells. This can be useful in studying the effects of ion channels on various cellular processes. However, one limitation of using Compound X is its potential toxicity, as it has been shown to be toxic to certain cell types at high concentrations.

Future Directions

There are several future directions for the study of Compound X. One potential direction is the development of new cancer treatments based on its ability to inhibit cell proliferation. Another potential direction is the study of its effects on other ion channels in cells, which could lead to the development of new treatments for various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of Compound X for various applications.

Synthesis Methods

Compound X can be synthesized using a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 4-isopropylphenylamine with 4-methoxybenzoyl chloride to form N-(4-isopropylphenyl)-4-methoxybenzamide. This intermediate is then reacted with phenylsulfonyl chloride to form N-(4-isopropylphenyl)-N-(4-methoxybenzoyl)phenylsulfonamide. Finally, this compound is reacted with glycine to form N~1~-(4-isopropylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide.

Scientific Research Applications

Compound X has been studied for its potential applications in scientific research. It has been shown to modulate ion channels in cells, which has led to its use in studies related to diabetes, obesity, and other metabolic disorders. It has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

2-(N-(4-methoxyphenyl)sulfonylanilino)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-18(2)19-9-11-20(12-10-19)25-24(27)17-26(21-7-5-4-6-8-21)31(28,29)23-15-13-22(30-3)14-16-23/h4-16,18H,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZFZJHIIXQXDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.